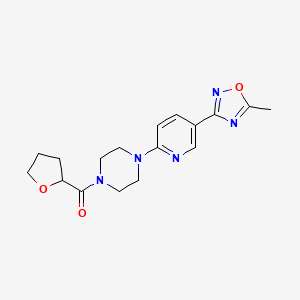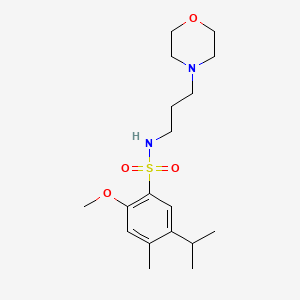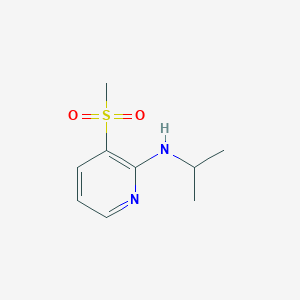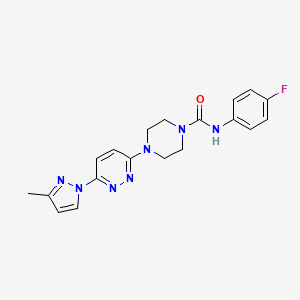
3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazines, such as 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione, are heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The core structure of benzothiazines consists of a benzene ring fused with a thiazine ring, which can be further substituted with various functional groups to yield a wide array of derivatives with unique properties .
Synthesis Analysis
The synthesis of benzothiazine derivatives has been explored through various innovative methods. For instance, molecular iodine has been used to promote oxidative cyclization, leading to the formation of benzothiazine derivatives with new C-N and S-N bond formation at ambient temperature . Silver-mediated reactions have also been employed for the regioselective thio-acetoxylation of alkenes, followed by cyclization to form benzothiazines . Additionally, methods involving o-methyl lithiation followed by reaction with ketones have been described for constructing spiro benzothiazine derivatives . Other synthetic approaches include the reaction of 2-methylenebenzothiazolines with specific diketones , cyclization of o-aminobenzenethiol derivatives , and condensation of o-aminobenzenethiol with various ketones . Cycloaddition reactions have also been utilized for the synthesis of sulfonamide derivatives of benzothiazines .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives has been confirmed through various analytical techniques, including single crystal X-ray studies. These studies have helped in confirming the regioselectivity of the synthetic reactions and the exact structural configuration of the synthesized compounds . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Benzothiazines undergo a variety of chemical reactions, which can be used to further modify their structure. For example, reactions with diazonium salts have been reported to yield hydrazones, which can cyclize into various heterocyclic compounds . Oxidative reactions have also been explored, leading to rearrangements and the formation of phenothiazines . The reactivity of benzothiazines is influenced by their molecular structure and the presence of substituents, which can affect the outcome of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazines are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall substitution pattern on the benzothiazine core, can affect properties such as solubility, stability, and reactivity. These properties are essential for the practical application of benzothiazines in chemical synthesis and potential pharmaceutical applications. The synthesis methods mentioned provide a broad range of possibilities for functionalization, which can be tailored to achieve desired properties .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Tricyclic 1,4-Benzothiazinones Synthesis : In a study, 2-Aminothiophenol reacted with dimethyl oxalate and methyl 2-chloropropionate to produce 1,4-benzothiazinone, leading to various chemical reactions and ultimately yielding tricyclic compounds like 2-thio-6-methyl[1,3,5]triazolo[3,4-c]benzothiazine-2-one (Deshmukh, Patil, & Mulik, 2003).
Structure Analysis using X-ray Crystallography : Droxicam, a variant of 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione, was investigated using nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its structural conformation (Frigola, 1988).
Novel Reactions to Form Derivatives : 3-substituted 2-methylenebenzothiazolines, generated in situ, reacted with certain compounds to give 3a,9-dihydrocyclopenta[b][1,4]benzothiazine derivatives, showcasing a novel reaction pathway (Tsuge, Tanaka, Shimoharada, & Kanemasa, 1982).
Microwave Irradiation Synthesis : A study demonstrated the synthesis of trifluoromethyl substituted 3-spiro indolines and 3-indolyimines, including this compound derivatives, using microwave irradiation, which offered advantages like reduced reaction time and higher yield (Dandia, Saha, & Shivpuri, 1997).
Dispiro 1,4-Benzothiazine Hybrid Heterocycles : The 1,3-dipolar cycloaddition of azomethine ylides led to the stereoselective formation of novel dispiro 1,4-benzothiazine hybrid heterocycles, a significant advancement in the synthesis of complex molecular structures (Malathi, Jeyachandran, Kalaiselvan, & Kumar, 2015).
Pharmaceutical Research and Biological Activity
Antimicrobial Evaluation : In a study, novel pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential pharmaceutical applications of these compounds (Jat, Salvi, Talesara, & Joshi, 2006).
Antioxidant Agents Synthesis : New spiroindolinones incorporating a benzothiazole moiety were synthesized and screened for their antioxidant activities. These compounds showed potent scavenging activities and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı, Güzel, Ozsoy, Ozbey, & Salman, 2010).
Propriétés
IUPAC Name |
3-cyclopropyl-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10-8-3-1-2-4-9(8)15-11(14)12(10)7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLAZTPVWUVGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)




![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)
